molecular formula C9H20ClN3O2 B8086894 tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride

Cat. No.: B8086894
M. Wt: 237.73 g/mol
InChI Key: DWGIBVHYJXAUFQ-UKMDXRBESA-N
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Description

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The amino groups are protected using tert-butyl groups to prevent unwanted reactions.

    Chiral Resolution: The compound is resolved into its (3R,4S) enantiomer using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.

    Biology: The compound is studied for its potential biological activity and as a precursor to bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate dihydrochloride
  • (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate benzyl ester

Uniqueness

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride is unique due to its specific chiral configuration and the presence of tert-butyl protecting groups. These features make it particularly useful in asymmetric synthesis and as a chiral building block in the preparation of enantiomerically pure compounds.

Properties

IUPAC Name

tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.ClH/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12;/h6-7H,4-5,10-11H2,1-3H3;1H/t6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGIBVHYJXAUFQ-UKMDXRBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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